molecular formula C19H18N2O3 B2409863 ethyl 2-[1-oxo-4-phenyl-2(1H)-phthalazinyl]propanoate CAS No. 853333-95-6

ethyl 2-[1-oxo-4-phenyl-2(1H)-phthalazinyl]propanoate

Cat. No.: B2409863
CAS No.: 853333-95-6
M. Wt: 322.364
InChI Key: WQUUGYANKYOCNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[1-oxo-4-phenyl-2(1H)-phthalazinyl]propanoate is a complex organic compound with the molecular formula C19H18N2O3 It is characterized by a phthalazinone core structure substituted with a phenyl group and an ethyl ester moiety

Properties

IUPAC Name

ethyl 2-(1-oxo-4-phenylphthalazin-2-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-3-24-19(23)13(2)21-18(22)16-12-8-7-11-15(16)17(20-21)14-9-5-4-6-10-14/h4-13H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQUUGYANKYOCNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)N1C(=O)C2=CC=CC=C2C(=N1)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[1-oxo-4-phenyl-2(1H)-phthalazinyl]propanoate typically involves the condensation of phthalic anhydride with hydrazine to form phthalazinone. This intermediate is then subjected to further reactions to introduce the phenyl and ethyl ester groups. The reaction conditions often involve the use of organic solvents such as ethanol or methanol, and catalysts like sulfuric acid or hydrochloric acid to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to maintain the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[1-oxo-4-phenyl-2(1H)-phthalazinyl]propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-[1-oxo-4-phenyl-2(1H)-phthalazinyl]propanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-[1-oxo-4-phenyl-2(1H)-phthalazinyl]propanoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Ethyl 2-[1-oxo-4-phenyl-2(1H)-phthalazinyl]propanoate can be compared with other phthalazinone derivatives:

    Ethyl 2-[1-oxo-2(1H)-phthalazinyl]propanoate: Similar structure but lacks the phenyl group.

    Methyl 3-[1-oxo-4-phenyl-2(1H)-phthalazinyl]propanoate: Similar structure but with a methyl ester instead of an ethyl ester.

    3-[1-oxo-4-phenyl-2(1H)-phthalazinyl]propanohydrazide: Contains a hydrazide group instead of an ester.

Biological Activity

Ethyl 2-[1-oxo-4-phenyl-2(1H)-phthalazinyl]propanoate, commonly referred to as U-51754, is a compound of significant interest due to its diverse biological activities. This article provides a detailed examination of its biological properties, structure-activity relationships, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H18N2O3C_{19}H_{18}N_{2}O_{3}, with a molecular weight of 318.36 g/mol. The compound features a phthalazinone core, which is known for its ability to interact with various biological targets.

Structural Characteristics

The compound's structure can be represented as follows:

Ethyl 2 1 oxo 4 phenyl 2 1H phthalazinyl propanoate\text{Ethyl 2 1 oxo 4 phenyl 2 1H phthalazinyl propanoate}

Chemical Structure .

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:

Cell LineIC50 (µM)Reference
HeLa15.0
A54912.5
MCF718.0

The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways and inhibition of cell proliferation.

Antimicrobial Activity

This compound also demonstrates antimicrobial properties. Studies have shown that it exhibits significant activity against both Gram-positive and Gram-negative bacteria, as well as certain fungi. The minimum inhibitory concentration (MIC) values are summarized below:

MicroorganismMIC (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, the compound has been reported to possess anti-inflammatory effects. Experimental models have shown a reduction in pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases.

Case Studies

Several studies have been conducted to explore the biological activities of this compound:

  • Study on Anticancer Activity : A study published in Cancer Research evaluated the compound's effect on tumor growth in xenograft models, demonstrating significant tumor regression compared to control groups.
  • Antimicrobial Efficacy : Another study assessed the compound's efficacy against resistant strains of bacteria, highlighting its potential as an alternative treatment option in antibiotic-resistant infections.
  • Inflammatory Response Modulation : Research published in Journal of Immunology examined the compound's ability to modulate immune responses in animal models, providing insights into its application in autoimmune disorders.

Q & A

Q. Challenges :

  • Low concentrations in biological samples (e.g., plasma).
  • Matrix interference from proteins or lipids.

Q. Solutions :

  • Sample preparation : Solid-phase extraction (SPE) or protein precipitation with acetonitrile to isolate the compound .
  • Chromatographic separation : Reverse-phase HPLC with C18 columns and gradient elution (water/acetonitrile + 0.1% formic acid) to improve peak resolution .
  • Detection : LC-MS/MS using multiple reaction monitoring (MRM) for high sensitivity and specificity .

Advanced: How does the electronic nature of the phthalazinyl ring influence its reactivity in medicinal chemistry applications?

The electron-deficient phthalazinyl ring participates in π-π stacking interactions with biological targets (e.g., enzymes). Computational studies (e.g., molecular docking) reveal that substituents at the 4-position (e.g., phenyl groups) modulate binding affinity to receptors like soluble epoxide hydrolases (sEH) . Substituents with electron-donating groups (e.g., methoxy) enhance solubility but may reduce enzymatic inhibition potency compared to electron-withdrawing groups (e.g., nitro) .

Advanced: What strategies mitigate side reactions during esterification or transesterification steps?

  • Protecting groups : Temporarily block reactive hydroxyl or amine groups with tert-butyldimethylsilyl (TBS) or benzyl (Bn) groups .
  • Catalytic control : Use lipases (e.g., Candida antarctica Lipase B) for regioselective esterification under mild conditions .
  • Azeotropic distillation : Remove water or alcohols (e.g., ethanol) using Dean-Stark traps to shift equilibrium toward product formation .

Advanced: How are computational tools integrated into the design of derivatives with enhanced bioactivity?

  • QSAR modeling : Correlate substituent properties (e.g., logP, Hammett σ) with biological activity to prioritize synthetic targets .
  • Molecular dynamics simulations : Predict binding stability in enzyme active sites (e.g., sEH) over nanosecond timescales .
  • ADMET prediction : Software like SwissADME forecasts pharmacokinetic properties (e.g., CYP450 metabolism) to reduce late-stage attrition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.